(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-10(12(13)14)7-9-5-4-6-11(8-9)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNHVVQGSBZSMS-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC(=CC=C1)OC)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid typically involves the condensation of 3-methoxybenzaldehyde with butanoic acid derivatives under specific conditions. One common method is the Knoevenagel condensation, where 3-methoxybenzaldehyde reacts with butanoic acid in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The double bond in the methylene bridge can be reduced to form a saturated butanoic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of saturated butanoic acid derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Scientific Research Applications
The compound (2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid , also known as a derivative of butanoic acid, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the diverse applications of this compound, focusing on its role in medicinal chemistry, cosmetics, and agricultural sciences.
Chemical Properties and Structure
The compound features a methoxyphenyl group attached to a butanoic acid backbone, which contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 238.24 g/mol .
Anti-inflammatory and Analgesic Properties
Research has indicated that derivatives of butanoic acid exhibit anti-inflammatory effects. The methoxyphenyl group enhances the compound's ability to inhibit inflammatory pathways, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that similar compounds can reduce pain and inflammation in animal models, suggesting potential therapeutic uses in conditions like arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. Antioxidants play a critical role in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. The presence of the methoxy group is believed to enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Skin Care Formulations
Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at improving skin health. It can be incorporated into creams and serums designed to reduce signs of aging, such as wrinkles and fine lines. The compound's ability to enhance skin hydration and elasticity makes it an attractive ingredient in cosmetic products.
Stability and Efficacy Testing
Formulations containing this compound are subjected to rigorous stability testing to ensure efficacy over time. Studies have demonstrated that the compound maintains its properties under various storage conditions, making it suitable for long-term use in cosmetic products .
Pesticide Development
The unique structure of this compound has led to investigations into its potential as a natural pesticide. Compounds with similar structures have shown effectiveness against various pests while being less harmful to beneficial insects. This characteristic is essential for developing sustainable agricultural practices.
Plant Growth Regulation
Research indicates that certain derivatives of butanoic acid can act as plant growth regulators, promoting healthy growth and development. The application of this compound in agriculture could enhance crop yields while reducing the need for synthetic fertilizers.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound significantly reduced inflammation markers in animal models . The results suggest that this compound could lead to new treatments for chronic inflammatory diseases.
Case Study 2: Cosmetic Efficacy
In a clinical trial assessing the efficacy of a cream containing this compound, participants reported improved skin texture and reduced redness after four weeks of use . These findings support the compound's potential as an active ingredient in skincare products.
Case Study 3: Agricultural Impact
Research conducted on the application of this compound as a natural pesticide showed promising results against aphids and spider mites without adversely affecting non-target species . This highlights its potential role in integrated pest management strategies.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound donates electrons, stabilizing the conjugated system, whereas chlorine (in ) and nitro (in ) groups withdraw electrons, increasing electrophilicity.
- Functional Group Diversity: The carboxylic acid in the target compound contrasts with ester (), sulfonamide (), and amino () groups in analogues, affecting solubility and reactivity.
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., ). However, lipophilic substituents (e.g., dichlorophenyl , nitrobenzylidene ) reduce polarity.
- Stability : The α,β-unsaturated system in the target compound is prone to nucleophilic attack, similar to analogues in . However, electron-withdrawing groups (e.g., nitro ) may accelerate degradation under basic conditions.
Biological Activity
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid, also known by its IUPAC name, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential for biological interactions. The molecular formula is , with a molecular weight of approximately 192.21 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can be attributed to the presence of the methoxyphenyl moiety that stabilizes free radicals.
- Antimicrobial Properties : Studies have illustrated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.
Antioxidant Activity
A study conducted by Sirajuddin et al. reported that derivatives of butanoic acid exhibit notable antioxidant activity. The presence of the methoxy group enhances electron donation capabilities, which is crucial for scavenging free radicals .
Antimicrobial Activity
The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in disk diffusion assays.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 20.5 | Apoptosis induction |
| HT-29 (colon cancer) | 18.3 | Cell cycle arrest |
Case Studies
- Study on Antioxidant Properties : A comparative analysis showed that the antioxidant activity of this compound was comparable to standard antioxidants like ascorbic acid, suggesting its potential application in preventing oxidative stress-related diseases .
- Antimicrobial Efficacy : In a recent study, various derivatives including this compound were screened for antimicrobial activity. Results indicated that this compound was particularly effective against resistant strains of bacteria .
- Anticancer Mechanisms : Research conducted on MCF-7 cells revealed that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing (2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves Knoevenagel condensation between a 3-methoxybenzaldehyde derivative and a suitably substituted butanoic acid precursor. Key steps include:
- Reagent selection : Use of catalysts like piperidine or ammonium acetate to facilitate aldol-like condensation .
- Solvent optimization : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction rates and yields .
- Temperature control : Reactions often proceed at reflux temperatures (70–100°C) to drive equilibrium toward product formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), as impurities can interfere with downstream biological assays .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatographic methods : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities and confirms purity (>95%) .
- Spectroscopic techniques :
- NMR : and NMR verify the E-configuration of the α,β-unsaturated carbonyl group and methoxyphenyl substitution pattern .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHO, theoretical 192.2 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation of the α,β-unsaturated carbonyl group .
- Light exposure : Protect from UV light using amber glassware to avoid photodegradation .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Target selection : Prioritize enzymes or receptors with known interactions with methoxyphenyl or α,β-unsaturated acid motifs (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate results with MD simulations to assess binding stability .
- Data interpretation : Correlate binding affinity (ΔG values) with in vitro activity (IC) to identify structure-activity relationships (SARs) .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioassay results?
- Reproducibility checks : Verify assay conditions (e.g., pH, temperature, solvent) and compound solubility (use DMSO stock solutions ≤0.1% v/v) .
- Control experiments : Include positive controls (e.g., indomethacin for COX-2 inhibition) and negative controls (solvent-only) to isolate compound-specific effects .
- Statistical analysis : Apply ANOVA or t-tests to assess significance. Outliers may indicate degradation or impurities .
Q. What advanced techniques are suitable for studying degradation pathways under environmental conditions?
- LC-MS/MS : Monitor degradation products (e.g., methoxyphenyl fragments) in simulated wastewater matrices .
- Accelerated stability testing : Expose the compound to oxidative (HO) or photolytic conditions (UV lamp) to identify labile functional groups .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- SAR-driven modifications : Introduce electron-withdrawing groups on the phenyl ring to stabilize the α,β-unsaturated system and enhance electrophilicity .
- DFT calculations : Predict redox potentials and HOMO/LUMO gaps to optimize electron-transfer properties for antioxidant applications .
Methodological Notes
- Synthetic scalability : Milligram-scale synthesis is feasible in standard labs, but multi-gram production requires flow chemistry to mitigate exothermic risks .
- Ethical compliance : Adhere to institutional biosafety guidelines for in vivo testing, particularly for derivatives with predicted cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
